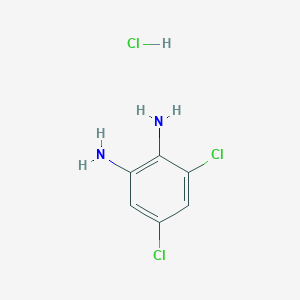![molecular formula C12H9Cl3N4O B2814835 N-[(E)-(2-Chlorophenyl)methylideneamino]-2-(4,5-dichloroimidazol-1-yl)acetamide CAS No. 649578-60-9](/img/structure/B2814835.png)
N-[(E)-(2-Chlorophenyl)methylideneamino]-2-(4,5-dichloroimidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(2-Chlorophenyl)methylideneamino]-2-(4,5-dichloroimidazol-1-yl)acetamide is a synthetic compound with significant importance in scientific research and industrial applications. It comprises a complex chemical structure that includes a chlorophenyl ring, a dichloroimidazole moiety, and an acetamide group. This compound exhibits unique reactivity and properties, making it valuable in various fields, such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-Chlorophenyl)methylideneamino]-2-(4,5-dichloroimidazol-1-yl)acetamide typically involves multiple steps:
Formation of the Dichloroimidazole Moiety: : This involves reacting 4,5-dichloroimidazole with suitable reagents like phosphorus oxychloride under controlled conditions to introduce chlorine atoms.
Synthesis of the Chlorophenyl Intermediate: : Reacting 2-chlorobenzaldehyde with amines, such as methylamine, under anhydrous conditions.
Coupling Reaction: : Combining the dichloroimidazole moiety with the chlorophenyl intermediate using a coupling agent like N,N'-dicyclohexylcarbodiimide to form the final compound. These reactions typically occur in organic solvents such as dimethylformamide or dichloromethane under controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production often scales up these synthetic routes with optimization for higher yields and cost-effectiveness. Flow chemistry, where reactions occur continuously in a flow reactor, is a common method, providing enhanced control over reaction parameters and better product consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-Chlorophenyl)methylideneamino]-2-(4,5-dichloroimidazol-1-yl)acetamide undergoes various chemical reactions:
Oxidation: : Involving reagents like potassium permanganate or chromium trioxide, leading to oxidized derivatives.
Reduction: : Using hydrogen gas with metal catalysts like palladium on carbon to reduce specific functional groups.
Substitution: : Halogen atoms on the imidazole ring can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reagents such as sodium borohydride for reductions, and aqueous or alcoholic solutions for oxidation are common. Reaction conditions vary, but typically include controlled temperatures ranging from -20°C to 80°C and specific pH adjustments to favor desired reaction pathways.
Major Products
The reactions can produce various derivatives, such as:
Hydroxylated compounds from oxidation
Aminated products from nucleophilic substitution
Reduced amines from reduction processes
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for more complex molecules and as a reagent in organic synthesis.
Biology
Its unique structural features make it useful in biochemical assays and as a tool for studying enzyme interactions.
Medicine
Industry
In industry, the compound finds use in the manufacture of specialty chemicals and materials, contributing to advanced material development with specific desired properties.
Mechanism of Action
The mechanism of action of N-[(E)-(2-Chlorophenyl)methylideneamino]-2-(4,5-dichloroimidazol-1-yl)acetamide involves its interaction with molecular targets like enzymes or receptors. It can modulate biological pathways by binding to active sites, inhibiting or activating specific proteins. This interaction is largely driven by the compound's ability to form stable complexes with its targets, altering their function and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-(2-Fluorophenyl)methylideneamino]-2-(4,5-dichloroimidazol-1-yl)acetamide
N-[(E)-(2-Bromophenyl)methylideneamino]-2-(4,5-dichloroimidazol-1-yl)acetamide
N-[(E)-(2-Iodophenyl)methylideneamino]-2-(4,5-dichloroimidazol-1-yl)acetamide
Uniqueness
Compared to these similar compounds, N-[(E)-(2-Chlorophenyl)methylideneamino]-2-(4,5-dichloroimidazol-1-yl)acetamide uniquely offers enhanced reactivity and stability due to the specific arrangement of its functional groups. Its dichloroimidazole moiety imparts distinctive physicochemical properties that are not fully replicated in its analogs, making it particularly valuable for certain applications.
Does this answer all the burning questions you had about this compound?
Properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4,5-dichloroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N4O/c13-9-4-2-1-3-8(9)5-17-18-10(20)6-19-7-16-11(14)12(19)15/h1-5,7H,6H2,(H,18,20)/b17-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKUXCLANHFXIY-YAXRCOADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CN2C=NC(=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CN2C=NC(=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-isopropylpiperazin-1-yl)carbonyl]-6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2814756.png)



![Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)-](/img/structure/B2814763.png)


![3-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole](/img/structure/B2814766.png)

![N-(2-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2814768.png)
![3-methoxy-2-methyl-6-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2H-indazole](/img/structure/B2814769.png)
![1-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B2814771.png)

